N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule featuring a fused furopyridine core substituted with a 5-methyl group and an N-linked 3-chloro-2-methylphenyl carboxamide moiety. Its structural uniqueness lies in the combination of electron-withdrawing (chloro) and sterically bulky (methyl) groups on the aromatic ring, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-9-6-7-14-13(18-9)8-15(21-14)16(20)19-12-5-3-4-11(17)10(12)2/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSARMFZWUQZPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Furo[3,2-b]pyridine Core: : This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a 2-aminopyridine derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
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Introduction of the Carboxamide Group: : The carboxamide group can be introduced via amidation reactions. This involves reacting the furo[3,2-b]pyridine derivative with an appropriate amine, such as 3-chloro-2-methylaniline, in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
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Methylation: : The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
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Reduction: : Reduction reactions can be performed on the carboxamide group using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
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Substitution: : The chloro group in the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has shown potential as a pharmacophore for the development of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Core Structural Variations
The furo[3,2-b]pyridine scaffold is shared among analogs, but substituents at key positions differentiate their properties. Below is a comparative analysis of three structurally related compounds from the literature (see Table 1):
Table 1: Structural Comparison of Furopyridine Derivatives
| Compound Name | Core Structure | R₁ (Position 5) | R₂ (Position 2) | R₃ (Position 6) |
|---|---|---|---|---|
| N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (Target) | Furo[3,2-b]pyridine | 5-methyl | N-(3-chloro-2-methylphenyl) | Unsubstituted |
| 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)... | Furo[2,3-b]pyridine | 3-carboxamide | 4-fluorophenyl | 6-chloro, N-methyl |
| 2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-... | Furo[2,3-b]pyridine | 3-carboxamide | 4-fluorophenyl | 6-((2,2,2-trifluoroethyl)amino) |
| 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-... | Furo[2,3-b]pyridine | 3-carboxamide | 4-fluorophenyl | 6-((2,2,2-trifluoroethyl)amino) |
Key Observations:
- Core Heterocycle: The target compound uses a furo[3,2-b]pyridine core, while analogs in the evidence feature furo[2,3-b]pyridine systems, altering the spatial arrangement of substituents .
- Position 2 Substitution: The target’s 3-chloro-2-methylphenyl group contrasts with the 4-fluorophenyl group in analogs. The chloro and methyl groups may enhance lipophilicity and steric hindrance compared to the smaller, electronegative fluorine .
- The target lacks this substitution, suggesting differences in pharmacokinetic profiles .
Physicochemical and Pharmacological Implications
- Electron Effects: The trifluoroethylamino group in analogs (–3) introduces strong electron-withdrawing character, possibly stabilizing interactions with enzymatic targets like kinases .
- Steric Considerations: The methyl group on the target’s phenyl ring could hinder binding to flat active sites, whereas smaller substituents (e.g., fluorine) in analogs may allow tighter packing .
Biological Activity
N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14ClN2O2
- Molecular Weight : 300.74 g/mol
- CAS Number : 942005-62-1
The compound features a furo[3,2-b]pyridine core with a carboxamide functional group and a chlorinated aromatic ring, which may influence its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Properties : Exhibits activity against a range of bacterial strains.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the chlorine atom in the phenyl ring enhances its binding affinity to target proteins, which may include:
- Kinases : Inhibition of kinase activity can disrupt signaling pathways critical for cancer cell survival.
- Enzymes : Interaction with enzymes involved in DNA synthesis or repair can lead to cytotoxic effects on rapidly dividing cells.
Case Studies
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Anticancer Activity :
- A study demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound induced apoptosis and cell cycle arrest at the G1 phase.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 15 Apoptosis induction A549 (Lung) 20 G1 phase arrest -
Antimicrobial Studies :
- In vitro testing revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed lower minimum inhibitory concentrations (MICs) compared to standard antibiotics.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other derivatives:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| N-(3-fluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Fluorine substitution | Enhanced anticancer activity |
| N-(3-bromophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | Bromine substitution | Moderate antimicrobial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
